4-[(E)-1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile
Overview
Description
4-[(E)-1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile is an organic compound with the molecular formula C23H16N2O3. It is characterized by the presence of a cyano group, a nitrobenzyl ether, and a phenyl ethenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The nitrobenzyl ether can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of primary amines from the cyano group.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(E)-1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, influencing cellular processes. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-2-[4-(Benzyloxy)phenyl]-1-cyanovinyl}benzonitrile
- 4-[(E)-1-Cyano-2-{3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]phenyl}vinyl]benzonitrile
Uniqueness
4-[(E)-1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c24-14-18-1-7-20(8-2-18)21(15-25)13-17-5-11-23(12-6-17)29-16-19-3-9-22(10-4-19)26(27)28/h1-13H,16H2/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDOPBIHJYCOJX-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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